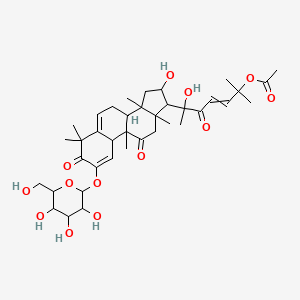

2-(Hexopyranosyloxy)-16,20-dihydroxy-9,10,14-trimethyl-1,11,22-trioxo-4,9-cyclo-9,10-secocholesta-2,5,23-trien-25-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Colocynth, also known as Citrullus colocynthis, is a hairy-stemmed perennial vine belonging to the gourd family (Cucurbitaceae). Native to the Mediterranean region, it thrives in sandy, coastal, or desert soils. The plant produces small, pale greenish-yellow flowers and rounded yellow or green fruits with a bitter taste. Historically, colocynth has been used in folk medicine for its strong purgative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Colocynth is primarily harvested from wild plants, and its preparation involves drying and powdering the fruit pulp. The seeds are often extracted and processed for their oil content. The chemical characterization of colocynth involves using gas chromatography coupled with mass spectrometry (GC-MS) to identify its bioactive compounds .

Industrial Production Methods: Industrial production of colocynth involves cultivating the plant in arid regions, followed by harvesting, drying, and processing the fruits. The seeds are extracted for their oil, which contains significant amounts of linoleic acid, oleic acid, stearic acid, and palmitic acid .

Chemical Reactions Analysis

Types of Reactions: Colocynth undergoes various chemical reactions, including oxidation, reduction, and substitution. The seeds’ extract exhibits strong antioxidant properties, evaluated using assays like β-carotene bleaching and DPPH .

Common Reagents and Conditions: Common reagents used in the chemical analysis of colocynth include solvents like ethanol and methanol for extraction. The conditions often involve refluxing and distillation to isolate the bioactive compounds .

Major Products Formed: The major products formed from the chemical reactions of colocynth include cucurbitacins, flavonoids, alkaloids, and essential oils. These compounds are responsible for the plant’s medicinal properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of colocynth involves its bioactive compounds, such as cucurbitacins and flavonoids. These compounds exert their effects by interacting with molecular targets and pathways involved in inflammation and cancer. For instance, cucurbitacins inhibit the activity of certain enzymes and signaling pathways, leading to reduced inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Colocynth is unique due to its high content of cucurbitacins and its strong purgative properties. Similar compounds include:

Bitter Melon (Momordica charantia): Known for its antidiabetic properties and similar bioactive compounds.

Egusi (Citrullus lanatus): Another member of the Cucurbitaceae family, used for its seeds and oil.

Wild Gourd (Cucumis melo): Shares similar growing conditions and medicinal uses.

Colocynth stands out due to its potent bioactive compounds and its historical use in traditional medicine.

Properties

IUPAC Name |

[6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-14,20-21,23-24,27-30,32,39,41,44-46,48H,11,15-17H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEJRKXVLGOJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862652 |

Source

|

| Record name | 2-(Hexopyranosyloxy)-16,20-dihydroxy-9,10,14-trimethyl-1,11,22-trioxo-4,9-cyclo-9,10-secocholesta-2,5,23-trien-25-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.